2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is a useful research compound. Its molecular formula is C20H18N2O4S and its molecular weight is 382.43. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
2-(4-Hydroxy-3,5-dimethoxyphenyl)-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione and its derivatives have been studied for their potential anticancer properties. These compounds have shown significant activity against various cancer cell lines, suggesting their potential as leads for the development of new anticancer drugs (Choura et al., 2022).
Antimicrobial and Antitubercular Activity
The compound and its related derivatives exhibit pronounced antimicrobial activities, including antitubercular effects against Mycobacterium tuberculosis. This highlights their potential application in treating bacterial and fungal infections (Kamdar et al., 2011).
Chemosensor Applications
Some derivatives of this compound have been developed as chemosensors, particularly for detecting Hg2+ ions. The sensitivity and specificity of these chemosensors make them valuable tools in environmental monitoring and analytical chemistry (Jamasbi et al., 2021).
Molecular Modeling and Drug Development
Studies involving molecular modeling and structural analysis of these compounds have provided insights into their potential as drug candidates. This includes the investigation of their interaction with biological targets such as DNA, which is crucial for drug design and development (Santana et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione are enzymes involved in oxidative stress and inflammation pathways. These targets include cyclooxygenase (COX) enzymes and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). COX enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation, while NF-κB is a key regulator of immune response and inflammation .
Mode of Action
The compound interacts with its targets by inhibiting the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Additionally, it modulates the NF-κB pathway by preventing the translocation of NF-κB to the nucleus, which in turn reduces the expression of inflammatory cytokines. This dual action helps in mitigating inflammation and oxidative stress .
Biochemical Pathways
The inhibition of COX enzymes leads to a decrease in the arachidonic acid pathway, reducing the synthesis of prostaglandins and thromboxanes. This results in decreased inflammation and pain. The modulation of the NF-κB pathway affects several downstream targets, including the reduction of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. This comprehensive effect on inflammatory pathways helps in controlling chronic inflammation and related diseases .
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles. It is well-absorbed in the gastrointestinal tract and has a high bioavailability due to its lipophilic nature, which facilitates its diffusion across cell membranes. The compound is metabolized primarily in the liver and excreted via the kidneys. Its half-life allows for sustained action, making it effective for long-term use .
Result of Action
At the molecular level, the compound’s action results in the decreased production of inflammatory mediators, leading to reduced inflammation and oxidative stress. At the cellular level, this translates to decreased cell damage and improved cell survival. Clinically, this can manifest as reduced symptoms of inflammatory diseases, such as pain, swelling, and redness .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s efficacy and stability. The compound is stable under physiological pH and temperature but may degrade in highly acidic or basic conditions. The presence of antioxidants can enhance its stability and efficacy by preventing oxidative degradation. Additionally, the compound’s action can be influenced by the presence of other drugs that may compete for the same metabolic pathways .
: ChemSpider : MDPI
Properties
CAS No. |
950425-06-6 |
---|---|
Molecular Formula |
C20H18N2O4S |
Molecular Weight |
382.43 |
IUPAC Name |
2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C20H18N2O4S/c1-10-4-5-14-11(6-10)7-13-19(26-14)21-18(22-20(13)27)12-8-15(24-2)17(23)16(9-12)25-3/h4-6,8-9,23H,7H2,1-3H3,(H,21,22,27) |
InChI Key |
CVUZVKUPFTVQID-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC(=C(C(=C4)OC)O)OC |
solubility |
not available |
Origin of Product |
United States |
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